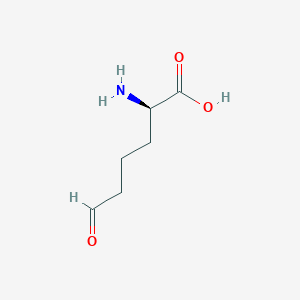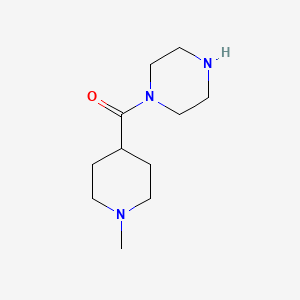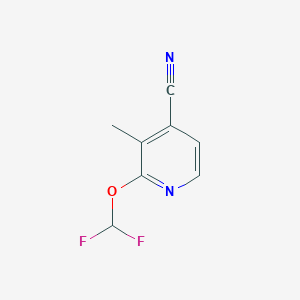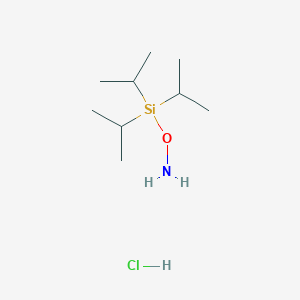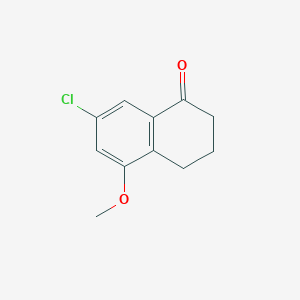
2-(tert-Butyl)-4-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-ethynylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the tert-butyl and ethynyl groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-ethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction scheme is as follows:
Starting Materials: 2-bromo-4-tert-butylpyridine and ethynyltrimethylsilane.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: Copper(I) iodide (CuI) and an amine base like triethylamine.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds through the formation of a palladium-alkyne complex, followed by the transmetalation with the aryl halide and reductive elimination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-4-pyridyl ketone.
Reduction: Formation of 2-(tert-Butyl)-4-ethynylpiperidine.
Substitution: Formation of 2-(tert-Butyl)-4-bromopyridine or 2-(tert-Butyl)-4-nitropyridine.
Scientific Research Applications
2-(tert-Butyl)-4-ethynylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-ethynylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-(tert-Butyl)-4-ethynylpyridine can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2-(tert-Butyl)pyridine: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
4-Ethynylpyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.
The presence of both tert-butyl and ethynyl groups in this compound imparts unique reactivity and stability, distinguishing it from these related compounds.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-tert-butyl-4-ethynylpyridine |
InChI |
InChI=1S/C11H13N/c1-5-9-6-7-12-10(8-9)11(2,3)4/h1,6-8H,2-4H3 |
InChI Key |
FRYRMBKEINOTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


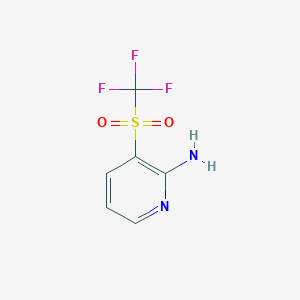
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)

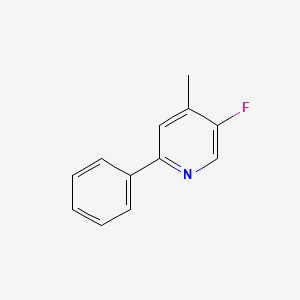

![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
